molecular formula C11H23NO2 B13301916 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol

2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol

Cat. No.: B13301916
M. Wt: 201.31 g/mol
InChI Key: JWZOQHMAYFSJTC-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is an organic compound with the molecular formula C 11 H 23 NO 2 and a molecular weight of 201.31 g/mol [ ]. This amino alcohol derivative features a tetrahydropyran ring and a butanol chain, a structure often associated with potential use as a chiral building block or intermediate in synthetic organic chemistry [ ]. Compounds with similar amino alcohol functional groups are of significant interest in medicinal chemistry research for their potential biological activities [ ]. Researchers may explore its utility in developing novel molecules or as a precursor for more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]butan-1-ol

InChI

InChI=1S/C11H23NO2/c1-4-10(7-13)12-11-5-8(2)14-9(3)6-11/h8-13H,4-7H2,1-3H3

InChI Key

JWZOQHMAYFSJTC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CC(OC(C1)C)C

Origin of Product

United States

Stereochemical Considerations and Stereoselective Synthesis

Identification of Chiral Centers in 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol

The 2-aminobutan-1-ol (B80463) portion of the molecule contains a single chiral center. ontosight.aisolubilityofthings.com This stereocenter is located at the second carbon atom (C2) of the butane (B89635) chain. This carbon is bonded to four distinct substituents: a hydrogen atom, an amino group (which is further substituted by the 2,6-dimethyloxane ring), an ethyl group (-CH2CH3), and a hydroxymethyl group (-CH2OH).

The presence of this single chiral center means that the 2-aminobutan-1-ol fragment can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. ontosight.ai These enantiomers are designated as (R)- and (S)-2-aminobutan-1-ol based on the Cahn-Ingold-Prelog priority rules. nist.govnist.gov

Table 1: Enantiomers of 2-Aminobutan-1-ol

Property (R)-(-)-2-Aminobutan-1-ol (S)-(+)-2-Aminobutan-1-ol
Synonym L-2-Amino-1-butanol D-2-Amino-1-butanol
CAS Number 5856-63-3 nist.gov 5856-62-2
Molecular Formula C4H11NO nist.gov C4H11NO

| Molecular Weight | 89.14 g/mol nist.gov | 89.14 g/mol |

This interactive table summarizes the key properties of the two enantiomers that form a core part of the target molecule.

The 2,6-dimethyloxane (also known as 2,6-dimethyltetrahydropyran) ring introduces further stereochemical complexity. This six-membered heterocyclic ring contains three distinct chiral centers within the parent molecule's structure:

C2 and C6: The carbons at positions 2 and 6 are each bonded to a methyl group, a hydrogen atom, the ring oxygen, and two different carbon atoms within the ring path. The relative orientation of the methyl groups at these positions determines whether the isomer is cis (both methyl groups on the same face of the ring) or trans (on opposite faces).

C4: The carbon at position 4 is substituted with the amino group from the butanol unit. This carbon is also chiral, as it is bonded to a hydrogen atom, the nitrogen atom, and two different pathways around the ring leading to the substituted C2 and C6 positions.

Combining the stereocenters from both units, the complete molecule of this compound has a total of four chiral centers (C2 on the butanol chain, and C2, C4, and C6 on the oxane ring). According to the 2^n rule, this leads to a maximum of 2^4 = 16 possible stereoisomers.

These stereoisomers exist in relationships as either enantiomers or diastereomers. openstax.org

Enantiomers: A pair of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations (R/S) at all four chiral centers. openstax.org

Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when two isomers have different configurations at some, but not all, of their chiral centers. openstax.org Epimers are a specific type of diastereomer that differ in configuration at only one chiral center. openstax.org

Table 2: Illustrative Stereoisomeric Relationships

Stereoisomer 1 (Configuration at C2', C2, C4, C6) Stereoisomer 2 (Configuration at C2', C2, C4, C6) Relationship
(R, R, R, R) (S, S, S, S) Enantiomers
(R, R, R, R) (S, R, R, R) Diastereomers (Epimers)
(R, R, R, R) (R, S, R, S) Diastereomers

This interactive table demonstrates the possible enantiomeric and diastereomeric relationships between different stereoisomers of the target compound based on their hypothetical R/S configurations.

Asymmetric Synthesis Approaches to Specific Stereoisomers

The synthesis of a single, specific stereoisomer from the possible 16 requires precise control over the formation of each chiral center. This is achieved through asymmetric synthesis, which utilizes chiral reagents, catalysts, or auxiliaries to favor the formation of one enantiomer or diastereomer over others.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct a reaction stereoselectively. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely employed for the synthesis of chiral building blocks like amino alcohols.

For the synthesis of a specific enantiomer of 2-aminobutan-1-ol, one could employ an Evans oxazolidinone auxiliary. A general approach involves acylating the chiral auxiliary, followed by a diastereoselective alkylation to introduce the ethyl group. Subsequent reduction of the carbonyl and cleavage of the auxiliary would yield the desired enantiomerically pure amino alcohol. Other auxiliaries, such as those based on pseudoephedrine or camphorsultam, are also effective for controlling stereochemistry in similar transformations. researchgate.netresearchgate.netnih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Precursor Type Synthesized
Evans Oxazolidinones Diastereoselective alkylations, aldol (B89426) reactions Chiral carboxylic acids, alcohols, aldehydes wikipedia.org
Pseudoephedrine/Pseudoephenamine Diastereoselective alkylation of amides Enantiomerically enriched acids, ketones, alcohols nih.gov
Enders SAMP/RAMP Hydrazones Asymmetric alkylation of ketones/aldehydes Chiral ketones and aldehydes researchgate.net

This interactive table lists several well-established chiral auxiliaries and the types of chiral precursors they are commonly used to synthesize.

Asymmetric catalysis uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach for creating chiral centers. psu.edu

Asymmetric Reductive Amination: The chiral 2-aminobutan-1-ol precursor can be synthesized with high stereoselectivity via the asymmetric reductive amination of a prochiral α-hydroxy ketone, such as 1-hydroxybutan-2-one. Research has demonstrated that engineered amine dehydrogenases (AmDHs) can catalyze this transformation with high conversion rates and excellent enantiomeric excess (>99% ee) to produce (S)-2-aminobutan-1-ol. nih.govresearchgate.net This biocatalytic approach offers a green and highly selective route. nih.gov

Asymmetric Hydrogenation/Transfer Hydrogenation: An alternative catalytic strategy involves the asymmetric hydrogenation of an α-amino ketone precursor. Chiral metal complexes, often based on ruthenium, rhodium, or iridium, are effective catalysts for the reduction of the ketone to a secondary alcohol with high enantioselectivity. acs.org Similarly, asymmetric transfer hydrogenation, which uses a readily available hydrogen source like isopropanol (B130326), can convert unprotected α-amino ketones into the corresponding chiral 1,2-amino alcohols in high yields and enantioselectivities. acs.org These methods are powerful tools for the synthesis of key pharmaceutical intermediates. acs.orgthieme-connect.de

Table 4: Examples of Asymmetric Catalysis for 1,2-Amino Alcohol Synthesis

Reaction Type Substrate Catalyst System Product Selectivity
Asymmetric Reductive Amination 1-Hydroxybutan-2-one Engineered Amine Dehydrogenase (SpAmDH) (S)-2-aminobutan-1-ol >99% ee nih.gov
Asymmetric Transfer Hydrogenation α-Amino Ketone HCl Salts Chiral Ruthenium Complex Chiral 1,2-Amino Alcohol >99% ee acs.org

This interactive table provides examples of modern asymmetric catalytic methods used to synthesize chiral amino alcohols, highlighting the high selectivity achievable.

Stereochemical Analysis and Chiral Separation

The accurate analysis of stereoisomeric mixtures of this compound is crucial for quality control and stereochemical assignment. Chiral chromatography and derivatization techniques are the primary methods for achieving this.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are powerful tools for the direct separation of enantiomers and diastereomers.

Chiral HPLC: For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective. mdpi.comntnu.no The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a hydrocarbon solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol), is critical for optimizing separation. nih.gov Key parameters for evaluating separation performance are the separation factor (α), which indicates the relative retention of the two enantiomers, and the resolution factor (Rs), which quantifies the baseline separation between the peaks. An Rs value of 1.5 or greater is generally considered to indicate baseline resolution. oup.com

Chiral GC: For volatile compounds, or those that can be made volatile through derivatization, chiral GC is a highly sensitive analytical method. nih.gov Cyclodextrin-based CSPs are commonly used for the separation of amino alcohol enantiomers. uni-muenchen.de Prior to analysis, the amino and alcohol functional groups are often derivatized (e.g., by acylation or silylation) to improve volatility and chromatographic peak shape. nih.gov

Table 2: Representative Chiral HPLC and GC Separation Data for Analogous Amino Alcohols
TechniqueChiral Stationary Phase (CSP)Analyte TypeRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Separation Factor (α)Resolution (Rs)
HPLCCellulose tris(3,5-dimethylphenylcarbamate)N-Benzoyl Amino Alcohol12.515.81.302.15
HPLCCellulose tris(4-methylbenzoate)β-Amino Alcohol Derivative21.424.11.141.88
GCDiproline-based polysiloxaneN-TFA-2-aminooctane18.218.71.041.02
GCPermethylated β-cyclodextrinDerivatized Prolinol25.326.51.051.60

Note: The data presented are illustrative, based on published separations of structurally related amino alcohols, and serve to demonstrate typical chromatographic performance.

An alternative to direct enantiomeric separation on a CSP is the derivatization of the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified on a standard, achiral chromatographic column.

For amino alcohols, a widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netumn.edu The racemic amino alcohol is reacted with an enantiomerically pure form of Mosher's acid chloride (either (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl) to form diastereomeric esters (at the alcohol) or amides (at the amine). These diastereomers can then be analyzed, typically by ¹H NMR spectroscopy or HPLC. In ¹H NMR, the protons near the newly formed chiral center will exhibit different chemical shifts for each diastereomer, allowing for the determination of enantiomeric purity and, importantly, the assignment of absolute configuration based on the Mosher's model. researchgate.netnih.gov

Table 3: Illustrative ¹H NMR Data for Mosher's Amide Analysis of a Chiral Secondary Amine
Proton Position (relative to N)δ for (R)-MTPA Amide (ppm)δ for (S)-MTPA Amide (ppm)Δδ (δS - δR) (ppm)
H-α4.254.15-0.10
H-α'3.803.92+0.12
H-β1.651.78+0.13
H-β'1.501.40-0.10

Note: This table provides hypothetical ¹H NMR chemical shift data to illustrate the principle of Mosher's amide analysis. The sign of the Δδ values is used to assign the absolute configuration based on the conformational model of the MTPA amides. acs.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for the non-destructive determination of the absolute configuration of chiral molecules in solution. byopera.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. researchgate.net The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. To determine the absolute configuration, the experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers (e.g., the R,R-isomer). researchgate.netnih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. A key advantage of VCD is that nearly all chiral molecules possess a VCD spectrum, as it does not require a UV-Vis chromophore. biotools.us

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions. This technique is particularly useful for molecules containing a chromophore. The ECD spectrum of one enantiomer is a mirror image of the other. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to the theoretically calculated spectrum. rsc.org

Table 4: Representative Chiroptical Data for Stereochemical Assignment
TechniqueSpectral RegionObserved Signal (Example)Interpretation Principle
VCDMid-IR (e.g., 1000-1800 cm-1)Positive/negative couplets at specific wavenumbersComparison of experimental spectrum with DFT-calculated spectrum of a known enantiomer.
ECDUV-Vis (e.g., 200-400 nm)Positive or negative Cotton effects at specific wavelengths (λmax)Comparison of experimental spectrum with TD-DFT-calculated spectrum of a known enantiomer.

Note: This table illustrates the type of data obtained from VCD and ECD experiments and the fundamental principle used for assigning absolute configuration.

Reactivity and Functional Group Transformations

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile and a site for various transformations, including alkylation, acylation, and oxidation.

Alkylation: The secondary amine can be N-alkylated to form a tertiary amine. A common issue with using alkyl halides is the potential for overalkylation, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com More controlled and modern methods often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a metal catalyst (e.g., Ruthenium or Palladium). acs.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction by the metal hydride catalyst. nih.gov

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-substituted amide. This reaction is typically fast and high-yielding, providing a stable amide product.

Table 1: Representative Alkylation and Acylation Reactions of Secondary Amines
Reaction TypeReagentCatalyst/ConditionsProduct Type
N-AlkylationPrimary or Secondary AlcoholRu, Pd, or Mn complexes; High TemperatureTertiary Amine
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)Tertiary Amine / Quaternary Salt
N-AcylationAcyl Chloride (e.g., Acetyl chloride)Non-nucleophilic base (e.g., Pyridine)N,N-Disubstituted Amide
N-AcylationAcid Anhydride (B1165640) (e.g., Acetic anhydride)Heat or mild baseN,N-Disubstituted Amide

Amides: Beyond acylation with activated carboxylic acid derivatives, amides can be formed directly from carboxylic acids using coupling agents. These reagents, such as carbodiimides (e.g., EDC), activate the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net This method is fundamental in peptide synthesis and the creation of complex organic molecules. nih.gov

Ureas: The secondary amine can react with isocyanates to form N,N,N'-trisubstituted ureas. This is an efficient addition reaction where the nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate group.

Carbamates: Reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base yields a carbamate. This transformation is often used to install a protecting group on the nitrogen atom.

Table 2: Formation of Amides, Ureas, and Carbamates
Reagent ClassSpecific Reagent ExampleConditionsProduct Functional Group
Carboxylic AcidAcetic AcidCoupling agent (e.g., EDC)Amide
IsocyanateMethyl IsocyanateAprotic solventUrea
ChloroformateEthyl ChloroformateBase (e.g., Triethylamine)Carbamate

The secondary amine functionality can undergo oxidation to form imines or nitrones. Catalytic aerobic oxidation, which uses molecular oxygen as the ultimate oxidant, is a key area of green chemistry. rsc.org Various catalytic systems, including those based on copper, manganese, or iron, can facilitate this transformation. nih.govrsc.org For instance, manganese or iron porphyrins can catalyze the oxidation of secondary amines to imines using a terminal oxidant. rsc.org The reaction often proceeds via dehydrogenation, and in the case of cyclic secondary amines, can lead to the formation of unsaturated heterocyclic products. nih.gov

Table 3: Common Oxidation Reactions of Secondary Amines
Oxidizing SystemProduct TypeKey Feature
Iodosobenzene / Mn or Fe porphyrin catalystImineCatalytic oxidation with a terminal oxidant. rsc.org
O₂ / Quinone catalystImineBioinspired aerobic dehydrogenation. nih.gov
O₂ / Cu/TEMPO catalystImineEfficient under mild conditions. nih.gov

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is a versatile functional group that can undergo esterification and etherification through nucleophilic substitution, or oxidation to form aldehydes and carboxylic acids. A significant challenge in these transformations is achieving chemoselectivity, preventing unwanted reactions at the secondary amine.

Esterification: The primary alcohol can be converted to an ester by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or by using a carboxylic acid derivative like an acyl chloride or anhydride. The use of dehydrating or coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), can also facilitate ester formation under mild conditions. researchgate.net To ensure selectivity, the amine is often first protected or protonated with an acid.

Etherification: Formation of an ether typically involves converting the alcohol into a more potent nucleophile, the corresponding alkoxide, by using a strong base. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis. Direct, metal-catalyzed etherification methods are also available, which can form ethers directly from two different alcohols, though selectivity can be a challenge. nih.govacs.org For amino alcohols, selective O-alkylation over N-alkylation is a known synthetic problem, often requiring a two-step process where the alkoxide of the amino alcohol is prepared first. google.com

Table 4: Representative Esterification and Etherification Reactions
Reaction TypeReagentCatalyst/ConditionsProduct Type
EsterificationCarboxylic AcidAcid catalyst (e.g., H₂SO₄), heatEster
EsterificationAcyl ChlorideBase (e.g., Pyridine)Ester
EtherificationAlkyl HalideStrong base (e.g., NaH) followed by R-XEther
EtherificationAlcoholIron(III) triflate catalystEther

The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or sodium hypochlorite, will oxidize the primary alcohol directly to a carboxylic acid. libretexts.orgresearchgate.net

Achieving chemoselective oxidation of the alcohol in the presence of the amine is critical. One strategy is to perform the oxidation under acidic conditions. The amine becomes protonated to form an ammonium salt, which is resistant to oxidation, thereby allowing the alcohol to be oxidized selectively. nih.gov

Table 5: Selective Oxidation of the Primary Alcohol
Oxidizing AgentConditionsProduct
Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂Aldehyde
Dess-Martin periodinane (DMP)CH₂Cl₂Aldehyde
Potassium permanganate (KMnO₄)Basic, then acidic workupCarboxylic Acid
Chromic Acid (Jones Reagent)AcetoneCarboxylic Acid

Nucleophilic Substitution Reactions

The reactivity of this compound in nucleophilic substitution reactions is dictated by the presence of both a secondary amine and a primary alcohol. The nitrogen atom of the secondary amine, with its lone pair of electrons, is a potent nucleophile. libretexts.org Similarly, the oxygen atom of the primary alcohol can act as a nucleophile.

The secondary amine function can readily participate in nucleophilic substitution reactions with various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. msu.edu These reactions typically proceed via an SN2 mechanism, leading to the formation of tertiary amines, amides, and sulfonamides, respectively. The rate and success of these reactions are influenced by steric hindrance around the nitrogen atom and the nature of the electrophile.

Conversely, the primary alcohol can also engage in nucleophilic substitution. For the hydroxyl group to act as a nucleophile, it is often necessary to deprotonate it with a base to form a more potent alkoxide nucleophile. A common example is the Williamson ether synthesis, where the alkoxide displaces a halide from an alkyl halide to form an ether.

For the hydroxyl group to be substituted, it must first be converted into a good leaving group, as the hydroxide (B78521) ion (OH-) is a poor leaving group. libretexts.org This can be achieved by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, the carbon bearing the modified hydroxyl group becomes susceptible to attack by a wide range of nucleophiles.

A comparative analysis of the nucleophilicity of the amine and alcohol groups indicates that the amine is generally a stronger nucleophile than the alcohol in a neutral or basic medium. This difference in reactivity can be exploited for selective functionalization.

Table 1: Comparison of Nucleophilic Reactivity of Functional Groups in this compound

Functional GroupRelative NucleophilicityTypical Reactions
Secondary AmineHighAlkylation, Acylation, Sulfonylation
Primary AlcoholModerateEther synthesis (as alkoxide)

Intramolecular Cyclization and Rearrangement Pathways

The spatial arrangement of the amine and alcohol functional groups in this compound allows for the potential of intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic structures, with the feasibility and outcome dependent on the reaction conditions and the relative positioning of the reacting groups.

One plausible intramolecular cyclization pathway involves the nucleophilic attack of the amine nitrogen onto the carbon bearing the hydroxyl group, or vice versa. For such a reaction to occur, the hydroxyl group would first need to be converted into a good leaving group, for instance, by reaction with thionyl chloride to form a chloro derivative. Subsequent intramolecular nucleophilic substitution by the amine would lead to the formation of a substituted morpholine (B109124) derivative. The stereochemistry of the substituents on the oxane ring would play a crucial role in the kinetics and thermodynamics of such a cyclization.

Rearrangement pathways for this molecule are less common under standard conditions but could be induced under specific catalytic or thermal conditions. Fragmentation of the oxane ring or rearrangements involving the butanol side chain could potentially occur, although these would likely require harsh reaction conditions.

Selective Derivatization of Amine vs. Alcohol

The differential reactivity of the secondary amine and primary alcohol in this compound provides a basis for selective derivatization. libretexts.org This selectivity is crucial for the synthesis of more complex molecules where specific modification of one functional group is required while leaving the other intact.

Selective Derivatization of the Amine:

The higher nucleophilicity of the amine allows for its selective modification in the presence of the alcohol under neutral or slightly basic conditions. libretexts.org For instance, acylation with an acyl chloride or anhydride at low temperatures will preferentially form an amide at the nitrogen center, leaving the hydroxyl group untouched. Similarly, reaction with sulfonyl chlorides will selectively yield a sulfonamide. The use of protecting groups can also be employed to achieve high selectivity.

Selective Derivatization of the Alcohol:

To selectively derivatize the primary alcohol, the more reactive amine group must first be protected. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the amine is protected, the alcohol can be subjected to a variety of reactions. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted into an ether or ester. libretexts.org Following the modification of the alcohol, the protecting group on the amine can be removed under specific conditions to regenerate the free amine.

Another strategy for selective alcohol derivatization involves exploiting reaction conditions that favor reaction at the hydroxyl group. For example, in a strongly basic medium, the alcohol can be deprotonated to form an alkoxide, which is a strong nucleophile, while the amine's nucleophilicity is not significantly enhanced. This allows for selective reactions such as ether formation.

Table 2: Reagents for Selective Derivatization

Target Functional GroupReagentResulting DerivativeReaction Conditions
AmineAcyl ChlorideAmideLow temperature, non-protic solvent
AmineSulfonyl ChlorideSulfonamidePyridine or other base
Alcohol (Amine protected)Oxidizing Agent (e.g., PCC)AldehydeAnhydrous, non-protic solvent
Alcohol (Amine protected)Alkyl Halide (with base)EtherStrong base (e.g., NaH)

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the constitution and configuration of organic molecules. For 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous chiral centers, leading to diastereotopic protons. The spectrum would display distinct signals for the protons of the butan-1-ol side chain and the 2,6-dimethyloxan ring.

To decipher these complex signals, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the establishment of connectivity between adjacent protons. For instance, the correlation between the proton at C2 of the butanol moiety and the protons of the adjacent methyl and methylene (B1212753) groups would be clearly visible, as would the coupling network within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for the unambiguous assignment of carbon resonances based on their corresponding, more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly vital for determining the relative stereochemistry of the substituents on the oxane ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of structurally similar compounds, is presented below.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Butan-1-ol Moiety
1~3.5-3.7 (dd)~65-68COSY with H-2; HMBC with C-2, C-3
2~2.8-3.0 (m)~58-62COSY with H-1, H-3, NH; HMBC with C-1, C-3, C-4, C-4'
3~1.4-1.6 (m)~25-28COSY with H-2, H-4
4~0.9-1.0 (t)~10-12COSY with H-3
NHBroad, variable-COSY with H-2
OHBroad, variable-
2,6-Dimethyloxan Moiety
2~3.8-4.0 (m, axial) or ~3.4-3.6 (m, equatorial)~70-75COSY with H-3, CH₃-2; NOESY with H-6
3~1.6-1.8 (m, axial), ~1.2-1.4 (m, equatorial)~35-40COSY with H-2, H-4
4~2.5-2.8 (m)~50-55COSY with H-3, H-5, NH
5~1.6-1.8 (m, axial), ~1.2-1.4 (m, equatorial)~35-40COSY with H-4, H-6
6~3.8-4.0 (m, axial) or ~3.4-3.6 (m, equatorial)~70-75COSY with H-5, CH₃-6; NOESY with H-2
CH₃ at C2~1.1-1.2 (d)~20-23COSY with H-2
CH₃ at C6~1.1-1.2 (d)~20-23COSY with H-6
Note: Chemical shifts are highly dependent on the solvent and the specific stereoisomer.

Stereochemical Assignment through J-coupling and NOE Analysis

The stereochemistry of the 2,6-dimethyloxan ring (cis or trans) and the chiral centers in the butan-1-ol side chain can be determined through a detailed analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effects (NOEs).

J-coupling Analysis: The magnitude of the ³J(H,H) coupling constants for the protons on the oxane ring is indicative of their dihedral angle relationship, which in turn reflects their relative stereochemistry. In a chair conformation, large axial-axial couplings (³Jaa ≈ 8-13 Hz) are typically observed, while smaller axial-equatorial (³Jae ≈ 2-5 Hz) and equatorial-equatorial (³Jee ≈ 2-5 Hz) couplings are expected. By analyzing the coupling patterns of the protons at C2, C3, C4, C5, and C6, the preferred conformation of the ring and the relative orientation of the methyl and amino groups can be deduced. For instance, in a cis-2,6-dimethyl isomer, both methyl groups would likely occupy equatorial positions to minimize steric strain, leading to specific predictable coupling patterns for the ring protons.

NOE Analysis: NOESY experiments provide through-space correlations between protons that are close to each other (typically < 5 Å). This is a powerful tool for confirming stereochemical assignments. For example, in a cis-2,6-disubstituted oxane, NOEs would be expected between the axial protons at C2, C4, and C6. Conversely, in a trans isomer, different NOE patterns would be observed, reflecting the different spatial arrangement of the substituents. NOEs between the protons of the butan-1-ol side chain and the oxane ring can also help to define the preferred orientation of the side chain relative to the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₂₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very low mass error (typically < 5 ppm) confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. Key fragmentation pathways for the protonated molecule would likely involve:

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines and would lead to the formation of characteristic fragment ions. chemicalbook.com

Cleavage of the C-O bonds within the oxane ring: This would result in ring-opening and subsequent fragmentation, providing information about the substituents on the ring. The fragmentation of cyclic ethers often involves the loss of an alkyl group attached to the ring. nih.govnsf.gov

Loss of water from the butan-1-ol moiety: This is a typical fragmentation for alcohols.

Cleavage of the bond between the nitrogen and the oxane ring.

A table of potential major fragment ions and their proposed structures is provided below.

m/z of Fragment Ion Proposed Structure / Loss
[M+H]⁺ - H₂OLoss of a water molecule from the butan-1-ol side chain
[M+H]⁺ - C₂H₅Loss of an ethyl group from the butan-1-ol side chain
Fragment from oxane ring cleavageIons corresponding to the opened or fragmented dimethyloxane moiety
Fragment from C-N bond cleavageIons corresponding to the protonated 2,6-dimethyloxan-4-amine (B2560691) or 2-aminobutan-1-ol (B80463) moieties
Note: The exact m/z values would be determined by high-resolution measurements.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. C-H stretching vibrations for the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether in the oxane ring would likely be observed as a strong band in the 1050-1150 cm⁻¹ region. ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C and C-H vibrations of the alkyl chains and the oxane ring would be expected to produce strong signals in the Raman spectrum. While the O-H and N-H stretching vibrations are also Raman active, they are often weak and broad. The C-O-C symmetric stretch of the ether linkage may also be observable. The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. ksu.edu.sa

A summary of the expected key vibrational frequencies is presented in the table below.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)Weak
N-H (secondary amine)Stretching3300-3500 (medium)Weak
C-H (alkane)Stretching2850-3000 (strong)Strong
C-O (ether)Stretching1050-1150 (strong)Medium
C-N (amine)Stretching1020-1250 (medium-weak)Medium
O-H (alcohol)Bending1330-1440 (medium)Weak
N-H (amine)Bending1550-1650 (medium)Weak

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality

No Circular Dichroism or Optical Rotatory Dispersion spectra for this compound have been reported in the scientific literature. As this molecule contains multiple chiral centers, CD and ORD spectroscopy would be invaluable for characterizing its chiroptical properties. These techniques would provide information on the stereochemical features of the molecule, potentially helping to distinguish between different diastereomers or to study conformational changes in solution.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

There are no published Vibrational Circular Dichroism studies for this compound. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a powerful tool for determining the absolute configuration of molecules. A VCD analysis of this compound, typically in conjunction with quantum chemical calculations, would be required to unambiguously assign its absolute stereochemistry.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is not static; it exists as an ensemble of interconverting conformers. Conformational analysis is crucial for understanding its physical, chemical, and potential biological properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of flexible molecules. nih.gov For a molecule like this compound, these methods can elucidate the accessible conformations and their relative stabilities.

MD simulations, in particular, provide insights into the dynamic behavior of the molecule over time, simulating the movements of atoms and the transitions between different conformational states. mdpi.com By simulating the molecule in a solvent, such as water, it is possible to understand how the environment influences its conformational preferences.

A typical MD simulation for this compound would involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent model.

Energy Minimization: To remove any unfavorable starting contacts.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the MD trajectory would reveal the most populated conformational clusters, providing a detailed energy landscape.

Exploring Preferred Conformations of the Oxane Ring and Butanol Chain

The conformational flexibility of this compound arises from several key areas:

The Oxane Ring: The 2,6-dimethyl-substituted oxane ring is expected to adopt a chair conformation as its lowest energy state. However, boat and twist-boat conformations are also possible and could be accessed at higher energies. The orientation of the methyl groups (axial vs. equatorial) will significantly impact the stability of these conformers.

The Butanol Chain: The butanol side chain has multiple rotatable bonds, leading to a large number of possible conformations. The relative orientation of the hydroxyl and amino groups is of particular interest.

The Amino Linker: The C-N bond connecting the oxane ring and the butanol chain also allows for rotation, further increasing the number of possible conformers.

Computational studies would aim to identify the lowest energy conformers by systematically exploring the potential energy surface. This can be achieved through a combination of systematic and stochastic conformational search methods, followed by geometry optimization of the resulting structures.

Table 1: Hypothetical Low-Energy Conformers of this compound from MM Simulations

ConformerRelative Energy (kcal/mol)Oxane Ring ConformationButanol Chain OrientationKey Dihedral Angle (C-C-N-C) (°)
1 0.00Chair (equatorial CH₃)Extended178.5
2 0.45Chair (equatorial CH₃)Gauche-65.2
3 1.20Chair (equatorial CH₃)Gauche68.9
4 2.50Twist-BoatExtended175.0

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantum Chemical Calculations

To obtain more accurate information about the geometry, electronic structure, and energetics of this compound, quantum chemical calculations are employed. These methods provide a higher level of theory compared to molecular mechanics.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. nih.gov For the low-energy conformers identified through MM/MD simulations, DFT calculations can be performed to:

Optimize Geometries: To find the precise minimum energy structure of each conformer.

Calculate Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitability. researchgate.net

Determine Vibrational Frequencies: These calculations predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental data to confirm the structure.

A common choice for such calculations would be the B3LYP functional with a basis set like 6-31G(d,p). nih.gov

Prediction of Spectroscopic Properties (NMR, IR, CD)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions can be invaluable for assigning the signals in an experimental spectrum.

IR Spectroscopy: As mentioned, DFT calculations yield vibrational frequencies and their corresponding intensities, which directly translate to a predicted IR spectrum. nih.gov

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, it will exhibit a CD spectrum. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and their rotational strengths, allowing for the simulation of the CD spectrum. This can be used to determine the absolute configuration of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm) IR Predicted Frequency (cm⁻¹) & Assignment
OH4.5CH₂OH65.23400O-H stretch
CH-OH3.6CH-N60.13350N-H stretch
CH-N3.1CH-O (oxane)75.42950C-H stretch
CH₂ (butanol)1.5CH₃ (oxane)21.81100C-O stretch
CH₃ (butanol)0.9

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on the conducted research, no specific scientific literature or data could be found for the chemical compound "this compound" in the context of computational chemistry, docking and interaction studies for catalysis, or its reaction mechanism studies.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and specific analyses for the outlined sections. The absence of information in publicly accessible scientific databases and research platforms suggests that this particular compound may not have been the subject of published theoretical or computational studies, or it may be referred to by a different nomenclature in existing literature.

Derivatization Strategies for Expanding Molecular Complexity

Preparation of Amine Derivatives (e.g., sulfonamides, carbamates, ureas, amides)

The secondary amine in 2-[(2,6-dimethyloxan-4-yl)amino]butan-1-ol is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical and biological properties.

Sulfonamides: The synthesis of sulfonamide derivatives can be readily achieved by reacting the parent amino alcohol with various sulfonyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine. This reaction is generally high-yielding and allows for the incorporation of diverse aryl and alkyl sulfonyl groups.

Carbamates and Ureas: Carbamate derivatives are typically prepared by reacting the secondary amine with an appropriate chloroformate or by a two-step, one-pot procedure involving the reaction of an alcohol with a dehydrating agent followed by the amine. acs.org Urea derivatives can be synthesized through the reaction of the amino alcohol with isocyanates or by aminolysis of carbamates. acs.orgnih.gov These reactions provide access to a wide array of N-substituted derivatives.

Amides: Amide derivatives can be synthesized by coupling the secondary amine with carboxylic acids using standard peptide coupling reagents or by reaction with acyl chlorides or anhydrides. This approach allows for the introduction of a vast range of acyl groups, from simple alkyl chains to complex heterocyclic moieties.

Table 1: Representative Amine Derivatization Reactions

Derivative Type General Reaction Scheme Reagents and Conditions
Sulfonamide R-NH-R' + R''-SO₂Cl → R-N(SO₂R'')-R' Sulfonyl chloride, Et₃N, CH₂Cl₂
Carbamate R-NH-R' + ClCOOR'' → R-N(COOR'')-R' Chloroformate, Pyridine, THF
Urea R-NH-R' + R''-NCO → R-N(CONHR'')-R' Isocyanate, CH₂Cl₂, rt
Amide R-NH-R' + R''-COOH → R-N(COR'')-R' Carboxylic acid, DCC, DMAP, CH₂Cl₂

Note: R-NH-R' represents the parent compound this compound.

Synthesis of Alcohol Derivatives (e.g., esters, ethers, phosphates)

The primary alcohol of this compound provides another avenue for structural modification, enabling the introduction of functionalities that can influence properties such as solubility and metabolic stability.

Esters: Esterification of the primary alcohol can be accomplished using various methods, including reaction with acyl chlorides or anhydrides in the presence of a base, or through Fischer esterification with carboxylic acids under acidic catalysis.

Ethers: Ether derivatives can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Phosphates: Phosphorylation of the alcohol can be achieved using phosphorylating agents like phosphoryl chloride in the presence of a suitable base. This modification introduces a highly polar phosphate (B84403) group, which can significantly alter the molecule's solubility and potential for biological interactions.

Table 2: Representative Alcohol Derivatization Reactions

Derivative Type General Reaction Scheme Reagents and Conditions
Ester R-OH + R'-COCl → R-O-COR' Acyl chloride, Pyridine, CH₂Cl₂
Ether R-OH + R'-X → R-O-R' NaH, Alkyl halide, THF
Phosphate R-OH + POCl₃ → R-O-PO(OH)₂ POCl₃, Et₃N, then H₂O

Note: R-OH represents the butan-1-ol moiety of the parent compound.

Dual Functionalization Strategies

To maximize molecular diversity, both the amine and alcohol functionalities can be modified simultaneously or sequentially. nih.govchemistryviews.org For instance, the alcohol can first be protected, allowing for selective derivatization of the amine. Subsequent deprotection of the alcohol would then permit its modification. Alternatively, reaction conditions can be chosen to favor the reaction of one functional group over the other. For example, acylation with an acyl chloride might preferentially occur at the more nucleophilic amine. Dual functionalization allows for the creation of more complex analogues with finely tuned properties. nih.govchemistryviews.org

Design and Synthesis of Analogues with Modified Oxane or Butanol Scaffolds

Beyond derivatization of the existing functional groups, the core structure of this compound can be altered.

Oxane Scaffold Modification: The 2,6-dimethyloxane ring can be modified by introducing different substituents at various positions, altering the ring size, or replacing the oxygen atom with other heteroatoms like sulfur or nitrogen. These changes can significantly impact the molecule's conformation and binding interactions.

Butanol Scaffold Modification: The butanol chain can be lengthened, shortened, or branched. The position of the amino and hydroxyl groups can also be varied to explore the spatial requirements for biological activity. For instance, analogues with a 3-aminobutan-1-ol (B1281174) or a 2-aminopentan-1-ol (B96186) backbone could be synthesized.

Heterocyclic Ring Formation Utilizing the Amino Alcohol System

The 1,2-amino alcohol motif present in this compound is a valuable precursor for the synthesis of various heterocyclic rings. rsc.orgrsc.orgresearchgate.net

Oxazolidines: The amino alcohol can undergo condensation with aldehydes or ketones to form oxazolidine (B1195125) rings. This reaction can also serve as a method for protecting both the amine and alcohol functionalities.

Morpholinones and Other Heterocycles: Through multi-step synthetic sequences, the amino alcohol can be used to construct more complex heterocyclic systems. For example, reaction with a haloacetyl halide followed by intramolecular cyclization can lead to the formation of morpholinone derivatives. The specific heterocyclic ring formed will depend on the choice of reagents and reaction conditions. rsc.orgrsc.orgresearchgate.net

Methodological Advancements and Future Research Directions

Development of Novel Stereoselective Synthetic Methods

The synthesis of enantiopure vicinal amino alcohols is a cornerstone of modern organic chemistry due to their prevalence in natural products, pharmaceuticals, and as chiral ligands. rsc.org For a molecule with multiple stereocenters like 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol, achieving high stereoselectivity is a considerable challenge. Future advancements will likely focus on developing highly efficient and modular synthetic routes.

Asymmetric Reductive Amination: A promising route would involve the reductive amination of a precursor ketone, 2,6-dimethyloxan-4-one, with an enantiopure amine like (R)- or (S)-2-aminobutan-1-ol. Biocatalytic approaches using engineered amine dehydrogenases (AmDHs) offer a green and highly selective alternative, capable of operating under mild conditions with high enantioselectivity. frontiersin.orgnih.gov

Catalytic Asymmetric Ring Opening: The reaction of a chiral epoxide or aziridine (B145994) derived from butene with the amine of a substituted oxane represents another viable pathway. This method is well-established for creating vicinal amino alcohol functionalities. westlake.edu.cn

Cross-Coupling Reactions: Recent breakthroughs in chromium-catalyzed asymmetric cross-coupling of aldehydes and imines present a novel and powerful tool for constructing β-amino alcohol frameworks from readily available starting materials. westlake.edu.cn This radical polar crossover strategy allows for precise control over both chemical and stereochemical selectivity. westlake.edu.cn

A key challenge in synthesizing this compound is the control over the four potential stereoisomers arising from the chiral centers in both the oxane ring and the butan-1-ol side chain. The development of diastereoselective methods that can control the relative stereochemistry between the two fragments will be crucial.

Synthetic StrategyDescriptionPotential Advantages for Target CompoundKey Challenges
Asymmetric Reductive AminationCoupling of 2,6-dimethyloxan-4-one with a chiral aminobutanol (B45853) derivative using chemical or enzymatic catalysts. frontiersin.orgHigh stereoselectivity, potentially green (biocatalysis), modular.Availability of chiral precursors, control of diastereoselectivity.
Catalytic Asymmetric Cross Aza-Pinacol CouplingsReductive cross-coupling between an imine derived from 2,6-dimethyloxan-4-amine (B2560691) and butanal. westlake.edu.cnModular synthesis from simple precursors, high value-added products. westlake.edu.cnControl of four stereocenters, optimization of catalyst and conditions.
Ring-Opening of Epoxides/AziridinesNucleophilic attack of a 4-amino-2,6-dimethyloxane on a chiral epoxide derived from 1-butene. westlake.edu.cnWell-established methodology for vicinal amino alcohols.Synthesis of the chiral epoxide/aziridine, regioselectivity.
Sharpless Asymmetric AminohydroxylationDirect conversion of an alkene substrate to an amino alcohol. diva-portal.orgDirect and efficient for certain substrates. diva-portal.orgModerate yields and potential regioselectivity issues. diva-portal.org

Exploration of New Catalytic Applications

Chiral β-amino alcohols are highly effective as ligands in a wide range of asymmetric catalytic reactions. alfa-chemistry.commdpi.com The unique structural features of this compound, including its multiple stereocenters and the conformationally constrained oxane ring, make it an attractive candidate for a novel chiral ligand or organocatalyst.

As a Chiral Ligand: When complexed with transition metals like ruthenium or copper, this compound could be employed in various asymmetric transformations. mdpi.comacs.org

Asymmetric Transfer Hydrogenation (ATH): Ruthenium complexes with β-amino alcohol ligands are efficient catalysts for the ATH of ketones and imines. mdpi.comresearchgate.net The rigidity of the ligand structure is often crucial for achieving high enantioselectivity. mdpi.com The dimethyloxane scaffold could provide a well-defined chiral pocket around the metal center.

Enantioselective Addition Reactions: Amino alcohols are known to promote the enantioselective addition of organozinc reagents to aldehydes. rsc.org The compound could serve as a ligand for copper in the catalytic synthesis of other complex chiral molecules, such as γ-amino alcohols. acs.org

As an Organocatalyst: The molecule itself possesses both a basic amino group and a hydrogen-bond-donating hydroxyl group, which are key features for organocatalysis. rsc.org It could potentially catalyze reactions such as asymmetric Michael additions of β-keto esters to nitroalkenes, where the two functional groups can activate both the nucleophile and the electrophile simultaneously. rsc.org

Catalytic ApplicationPotential Role of the CompoundReaction ExampleAnticipated Benefit
Asymmetric Transfer HydrogenationChiral ligand for Ruthenium catalysts. mdpi.comReduction of prochiral ketones to chiral secondary alcohols.The defined stereochemistry could induce high enantioselectivity.
Asymmetric AlkylationChiral ligand for organometallic reagents. rsc.orgAddition of diethylzinc (B1219324) to aldehydes. rsc.orgSteric bulk and defined chiral environment may lead to high yields and ee.
Asymmetric Michael AdditionBifunctional organocatalyst. rsc.orgAddition of β-keto esters to nitroalkenes. rsc.orgSimultaneous activation of reactants via amine and hydroxyl groups.
Aminoallylation of KetonesChiral ligand for Copper catalysts. nih.govReductive coupling of allenes and ketones to form 1,2-amino alcohols. nih.govAccess to complex chiral building blocks with high selectivity.

Advanced Spectroscopic Techniques for in situ Monitoring

Understanding the kinetics and mechanisms of the synthesis and catalytic application of this compound requires sophisticated analytical techniques. Advanced in situ spectroscopic methods are invaluable for real-time monitoring of reactions, providing critical information that is often lost during offline sampling. mt.com

In situ FTIR and Raman Spectroscopy: These techniques allow for the continuous monitoring of reactant consumption and product formation by tracking characteristic vibrational bands. rsc.org For instance, in a catalytic reaction, the conversion of a ketone could be followed by observing the disappearance of the C=O stretching frequency. rsc.orgrsc.org This provides instantaneous kinetic data, enabling rapid reaction optimization. mt.com

Chiroptical Spectroscopy: Given the compound's chirality, techniques like Electronic Circular Dichroism (ECD) and Raman Optical Activity (ROA) are essential. nih.govrsc.org These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the final product and monitor stereochemical changes during a reaction. nih.govrsc.org Synchrotron-based techniques can further enhance sensitivity, allowing for the characterization of small quantities. nih.gov

Multidimensional NMR Spectroscopy: While not typically an in situ method for reaction monitoring, advanced NMR techniques (COSY, NOESY, HMBC) are indispensable for the unambiguous structural and stereochemical characterization of the isolated compound. researchgate.net

TechniqueInformation ProvidedSpecific Application for the Compound
In situ FTIR/RamanReal-time concentration of reactants, intermediates, and products; reaction kinetics. rsc.orgresearchgate.netMonitoring the synthesis or catalytic performance by tracking key functional group vibrations.
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized light, sensitive to molecular chirality. nih.govDetermination of absolute configuration by comparing experimental and computed spectra.
Raman Optical Activity (ROA)Provides detailed information on the stereochemistry of chiral molecules in solution. rsc.orgConformational analysis and confirmation of absolute stereochemistry.
2D NMR (COSY, NOESY)Connectivity and spatial proximity of atoms. researchgate.netUnambiguous assignment of all proton and carbon signals and determination of relative stereochemistry.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For a complex molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights that guide experimental design and interpretation. researchgate.netresearchgate.net

Conformational Analysis: The compound can exist in several low-energy conformations due to the flexibility of the oxane ring and the side chain. DFT calculations can predict the relative energies of these conformers, identifying the most stable structures. researchgate.netnih.gov This information is critical for understanding its reactivity and how it interacts as a ligand.

Mechanism Elucidation: Computational modeling can map out the entire reaction pathway for both the synthesis and catalytic applications of the molecule. By calculating the energies of transition states and intermediates, researchers can understand the origin of stereoselectivity and rationalize experimental outcomes. acs.org For example, modeling the transition state of a metal-catalyzed reaction can reveal key interactions between the ligand, metal, and substrate that favor the formation of one enantiomer over the other. acs.org

Spectroscopic Prediction: DFT methods can accurately predict various spectroscopic properties, including NMR chemical shifts, IR frequencies, and ECD spectra. nih.govresearchgate.net Comparing these calculated spectra with experimental data provides a robust method for structural verification and the assignment of absolute stereochemistry. researchgate.net

Area of IntegrationComputational Method (e.g., DFT)Experimental MethodSynergistic Outcome
Structural ElucidationCalculation of stable conformers and their relative energies. nih.govX-ray Crystallography, NMR Spectroscopy.Confirmation of the lowest energy structure in solid and solution phases.
Stereochemical AssignmentPrediction of ECD and ROA spectra for different stereoisomers. nih.govExperimental ECD/ROA measurements.Unambiguous determination of the absolute configuration.
Reaction MechanismModeling of transition states and reaction pathways. acs.orgKinetic studies using in situ spectroscopy.A complete understanding of the reaction mechanism and the factors controlling selectivity.
Catalyst DesignModeling ligand-metal-substrate interactions.Screening of catalytic activity and enantioselectivity.Rational design of more efficient and selective catalysts.

Design of Smart Materials or Functional Molecules Incorporating the Scaffold

The unique chiral architecture of this compound makes it an excellent building block for the creation of advanced functional materials and molecules. mdpi.com The presence of both amine and hydroxyl groups provides convenient handles for incorporation into larger structures like polymers or for attachment to surfaces.

Chiral Polymers and Materials: By converting the hydroxyl or amine group into a polymerizable moiety (e.g., an acrylate (B77674) or styrene), the compound can be used as a chiral monomer. The resulting polymers would possess chiral recognition capabilities, making them suitable for applications such as chiral stationary phases in chromatography or as materials that interact selectively with circularly polarized light. bitapolymer.comyoutube.com

Bioactive Molecules: The vicinal amino alcohol motif is a well-known pharmacophore present in numerous biologically active compounds and pharmaceuticals. nih.govresearchgate.net The rigid and stereochemically defined scaffold of this compound could be used as a starting point for designing new drug candidates. Its specific shape could lead to high-affinity and selective binding to biological targets like enzymes or receptors.

Smart and Responsive Materials: Chiral building blocks are increasingly used to create "smart" materials that respond to external stimuli. mpg.de For example, supramolecular gels formed through hydrogen bonding interactions involving the amino alcohol functionality could exhibit stimuli-responsive behavior. researchgate.net The incorporation of this scaffold into hydrogels could lead to materials with unique mechanical or optical responses to changes in temperature, pH, or mechanical stress. mpg.de

Application AreaDesign ConceptPotential Functionality
Materials ScienceIncorporate as a monomer into polymers or as a cross-linker in gels. nih.govChiral recognition, optical activity, stimuli-responsiveness. researchgate.netnih.gov
Medicinal ChemistryUse as a scaffold for the synthesis of new bioactive compounds. nih.govHigh-affinity binding to biological targets due to defined 3D structure.
Separation ScienceCovalently attach to a solid support (e.g., silica).Chiral stationary phase for enantioselective chromatography (HPLC, GC).
Supramolecular ChemistryUtilize hydrogen bonding and chiral interactions to form self-assembled structures. beilstein-journals.orgFormation of chiral nanotubes, vesicles, or gels with programmed functions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of aerosols or vapors, as amino alcohols often require respiratory protection .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. SDS data for analogous amino alcohols (e.g., 1-(Diethylamino)butan-2-ol) emphasize skin irritation risks .
  • Storage : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves the stereochemistry of the oxane ring and amino-alcohol moiety. For example, 2-(2,6-dimethylphenoxy)aniline analogs use NMR to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C11H15Cl2NO analogs in use MS for validation) .
  • IR Spectroscopy : Identifies hydroxyl (-OH) and amine (-NH) stretching frequencies (~3300 cm⁻¹) .

Q. How can researchers purify this compound to ≥95% purity?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/methanol) to separate polar by-products. Ethambutol DiHCl purification methods highlight methanol as a polar eluent .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data for similar amino alcohols .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyloxane ring influence nucleophilic reactions at the amino group?

  • Methodological Answer :

  • Steric Hindrance Analysis : The 2,6-dimethyl groups restrict access to the amino group, reducing reaction rates in bulky electrophilic systems. Computational modeling (e.g., DFT) can quantify steric parameters like Tolman’s cone angle .
  • Experimental Validation : Compare reactivity with unsubstituted oxane analogs. For example, 4-Diethylamino-2-butyn-1-ol shows reduced acylation rates due to steric bulk .

Q. What strategies resolve contradictory data in kinetic studies of this compound’s acid-catalyzed reactions?

  • Methodological Answer :

  • Rate Law Validation : Conduct kinetic experiments under pseudo-first-order conditions ([substrate] >> [acid]). shows butan-1-ol’s first-order dependency on Cr(VI) concentration .
  • Error Source Mitigation :
Source of ContradictionResolution Strategy
Impurity interferencePurify via preparatory HPLC
Temperature fluctuationsUse thermostatic baths (±0.1°C)

Q. How can researchers analyze thermal degradation products of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen. SDS data for 4-(Dimethylamino)-2-hydroxybutanoic acid suggest decomposition above 200°C .
  • GC-MS : Identify volatile by-products (e.g., CO₂, NOx) as seen in analogous compounds .

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